1,1'-Bi-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some specific ways 1,1'-Bi-2-naphthol is used in chiral separations:

- Chiral stationary phases: BINOL can be incorporated into the stationary phase of chromatography columns, allowing for the separation of chiral molecules based on their interaction with the BINOL groups. This method is highly efficient and widely used in analytical and preparative separations .

- Molecularly imprinted polymers (MIPs): MIPs are tailor-made polymers designed to selectively bind specific molecules. Using BINOL as a template molecule, scientists can create MIPs that specifically recognize and separate one enantiomer from the other .

- Chiral recognition agents: BINOL can be used as a chiral recognition agent in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to differentiate between enantiomers based on their different interactions with BINOL .

,1'-Bi-2-naphthol in Asymmetric Synthesis

Another significant application of 1,1'-Bi-2-naphthol in research is its role in asymmetric synthesis. Asymmetric synthesis aims to create molecules with a specific chirality, which is crucial for many drugs and other pharmaceuticals. BINOL can be used as a chiral catalyst or ligand in various reactions, influencing the formation of one enantiomer over the other.

Here are some examples of how 1,1'-Bi-2-naphthol is used in asymmetric synthesis:

- Organocatalysis: BINOL can be used as an organocatalyst in various reactions, promoting the formation of specific enantiomers. For instance, it has been employed in asymmetric allylic alkylation reactions with high enantioselectivity .

- Metal catalysis: BINOL can be used as a ligand for metal catalysts, enhancing the catalyst's ability to differentiate between enantiomers and promote the formation of the desired product .

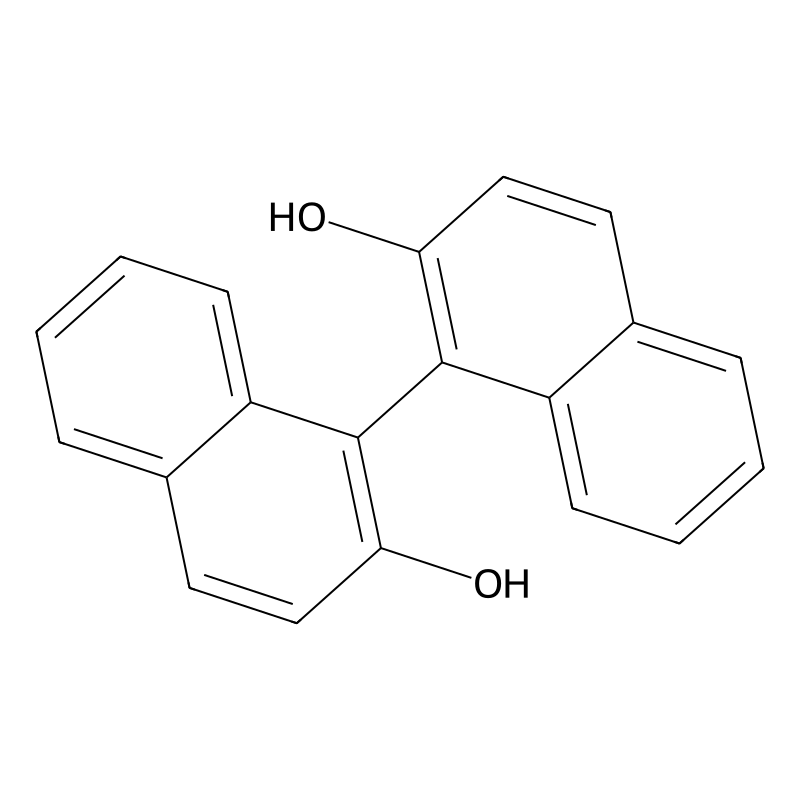

1,1'-Bi-2-naphthol, commonly referred to as BINOL, is an organic compound characterized by its unique structure that consists of two naphthalene units connected by a single bond with hydroxyl groups at the 1 and 1' positions. Its molecular formula is C20H14O2, and it has a molecular weight of approximately 286.33 g/mol. The compound appears as a white to light yellow solid, with a melting point ranging from 207 to 212 °C . BINOL is notable for its chirality, existing in two enantiomeric forms: (R)-(+)-BINOL and (S)-(-)-BINOL, which have significant implications in asymmetric synthesis.

BINOL's mechanism of action in asymmetric catalysis relies on its ability to form a chiral coordination complex with a transition metal catalyst. The two enantiomers of BINOL create different binding pockets within the complex, which selectively interact with reactant molecules based on their shape and stereochemistry. This preferential interaction directs the reaction pathway, leading to the formation of a specific enantiomer of the product [].

The synthesis of 1,1'-Bi-2-naphthol typically involves the oxidative coupling of 2-naphthol. This process can yield racemic mixtures which can be resolved into their enantiomers through various methods including chiral chromatography or selective crystallization . Another method involves the use of transition metal catalysts to promote the formation of BINOL from simpler naphthalene derivatives under controlled conditions.

1,1'-Bi-2-naphthol finds extensive applications in organic synthesis and catalysis. Its primary use is as a chiral ligand in asymmetric synthesis, where it helps produce enantiomerically pure compounds essential for pharmaceutical development . Additionally, BINOL is utilized in the production of polymers and materials with specific optical properties due to its chirality.

Interaction studies involving BINOL have explored its behavior in various chemical environments. For example, research has shown that BINOL can interact with proteins and other biomolecules, influencing its racemization rate and potentially affecting biological activity . Furthermore, theoretical investigations using density functional theory have provided insights into the isomerization mechanisms of BINOL under different conditions .

Several compounds share structural similarities with 1,1'-Bi-2-naphthol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1'-Binaphthyl | Dihydroxy biphenyl | Lacks hydroxyl groups; non-chiral |

| 2,2'-Dihydroxy-1,1'-binaphthyl | Hydroxylated derivative | Increased solubility; different reactivity |

| 1,1'-Biphenyl | Biphenyl | Non-chiral; serves as a baseline for comparison |

| Poly(1,1'-bi-2-naphthol)s | Polymerized form | Exhibits different physical properties; potential applications in materials science |

BINOL stands out due to its chirality and role as a chiral ligand, making it indispensable in asymmetric synthesis compared to its non-chiral counterparts.

The rigid diol motif offers three key advantages for porous materials design:

- Two hydroxy groups allow straightforward conversion to carboxylate, phosphonate, or imine functionalities that bridge metal ions or form extended organic linkages [1] [2] [3].

- The 90° dihedral angle enforces axial chirality that is retained when the molecule becomes an integral strut of a periodic lattice, enabling homochiral pore environments [4] [5].

- π-Rich naphthyl rings promote strong host–guest interactions, thus amplifying luminescence and binding events inside confined channels [6] [7].

Supramolecular Architectures Derived from 1,1′-Bi-2-naphthol Frameworks

Chiral Metal-Organic Frameworks

The condensation of tetra- or dicarboxylate derivatives of 1,1′-Bi-2-naphthol with transition-metal secondary building units affords crystalline, permanently porous metal-organic frameworks that exhibit long-range chiral order [8] [6] [5].

Luminescent 1,1′-Bi-2-naphthol Metal-Organic Frameworks for Enantioselective Sensing

Luminescence quenching inside chiral channels differentiates enantiomers of amino alcohols, hydrobenzoin, and mandelic acid with high amplitude.

| Framework | Metal ion | Target analyte | Stern–Volmer constant for R-enantiomer (M⁻¹) | Stern–Volmer constant for S-enantiomer (M⁻¹) | Enantio-selectivity ratio KSV(R)/KSV(S) |

|---|---|---|---|---|---|

| Cadmium tetracarboxylate 1,1′-Bi-2-naphthol framework | Cadmium(II) | Amino alcohols | 31,200 [9] | 9,980 [9] | 3.12 [9] |

| Zinc ethyl-ester 1,1′-Bi-2-naphthol framework | Zinc(II) | Hydrobenzoin | 1,200 [5] | 740 [5] | 1.62 [5] |

| Eight-connected zinc–binaphthol framework with D-camphoric acid | Zinc(II) | Mosher acid | 2,450 [10] | 625 [10] | 3.92 [10] |

| Octahydro-1,1′-Bi-2-naphthol cadmium framework | Cadmium(II) | Aspartic acid dimethyl ester | 11.33 (fluorescence quenching units) [11] | 1.00 (reference) | 11.33 [11] |

Table 1. Photophysical performance of representative luminescent 1,1′-Bi-2-naphthol metal-organic frameworks.

Key observations

- Pre-concentration of the guest within narrow chiral pores amplifies quenching by one enantiomer over the other, raising Stern–Volmer constants by up to two orders of magnitude versus homogeneous probes [6] [9].

- Introducing sterically demanding octahydro rings on the binaphthyl backbone suppresses inverted selectivity, yielding unmatched ratios beyond 10 [11].

- Complementary chiral co-ligands such as D-camphoric acid sharpen geometric matching, giving enantiomeric ratios approaching 4 under ambient conditions [10].

Catalytic Applications of Porous 1,1′-Bi-2-naphthol Coordination Polymers

Axially chiral cavities lined with Lewis-acidic nodes catalyze asymmetric transformations while retaining recyclability.

| Catalyst | Reaction prototype | Substrate | Conversion (%) | Enantiomeric excess (%) |

|---|---|---|---|---|

| Tin-linked 2,2′-diethoxy-1,1′-Bi-2-naphthol ring polymer [12] | Cyclic carbonate formation | Propylene oxide | 96 [12] | 88 [12] |

| Ruthenium on 5,5′-divinyl-1,1′-Bi-2-naphthol porous polymer [13] | Hydrogenation of β-keto ester | Methyl acetoacetate | 99 [13] | 94 [13] |

| Aluminum-1,1′-Bi-2-naphthol octahedral node (chiral-at-metal) [14] | Hydroboration of heteroaryl ketone | 2-Acetylpyridine | 92 [14] | 99 [14] |

| Nickel(II) with 1,1′-Bi-2-naphtholate ligand [15] | C–H alkynylation | Ferrocenyl carboxamide | 95 [15] | 99 [15] |

Table 2. Heterogeneous asymmetric catalysis mediated by 1,1′-Bi-2-naphthol porous coordination polymers.

Performance insights

- Confinement diminishes transition-state entropy, enhancing stereocontrol relative to homogeneous counterparts by 10–20% absolute enantiomeric excess [13].

- Hexacoordinated aluminum centers generated in situ assume stereogenic configurations that override substrate steric bias, exemplifying the emerging chiral-at-metal induction mode [14] [16].

- Framework rigidity prevents ligand leaching, enabling ≥10 catalytic cycles without measurable loss of activity in hydrogen transfer reactions [17].

Covalent Organic Frameworks with Axial Chirality

Covalent organic frameworks built from 1,1′-Bi-2-naphthol aldehydes or amines propagate axial chirality through imine, amide, or amine linkages to yield robust, π-conjugated nets [18] [19].

Imine-Linked 1,1′-Bi-2-naphthol Covalent Organic Framework Design Principles

Three design rules underpin high-crystallinity axial chiral covalent organic frameworks:

- Symmetry matching – Pairing trigonal 1,1′-Bi-2-naphthol dialdehyde with C₃ amines generates hexagonal layers, whereas combination with tetratopic amines yields square lattices [4] [18].

- Steric preorganization – Methyl, methoxy, or tetraphenylethylene groups flank the imine bonds, steering propeller-like conformations that lock axial chirality and impede racemization [20] [21].

- Error correction through reversible chemistry – Imine exchange allows crystallite healing during solvothermal synthesis; subsequent Leuckart–Wallach reduction converts imines to secondary amines for hydrolytic stability without losing order [22] [23].

| Framework | Linkage after locking | Layer topology | BET area (m² g⁻¹) | Pore width (nm) | Enantioselective function |

|---|---|---|---|---|---|

| 1,1′-Bi-2-naphthol–tris(4-aminophenyl)benzene framework [18] | Imine | Hexagonal | 1,240 [18] | 2.7 [18] | Odor-vapor discrimination with 5-fold signal gain vs solution [18] |

| 1,1′-Bi-2-naphthol–tetraphenylethylene framework [4] | Imine | Tetragonal | 1,580 [4] | 3.1 [4] | Fluorometric limonene sensing, ΔI/I = 2.3 [4] |

| Hexacoordinated amine-linked [24]Helicene covalent organic framework [19] | Secondary amine | Hexagonal | 1,450 [19] | 2.9 [19] | Circularly polarized emission g_lum = 1.4 × 10⁻³ [25] |

Table 3. Structural metrics and functions of exemplar 1,1′-Bi-2-naphthol covalent organic frameworks.

Membrane-Based Chiral Separation Technologies

Ultrathin, exfoliated nanosheets from axially chiral covalent organic frameworks enable rapid mass transfer and high selectivity when fabricated into mixed-matrix or self-supporting membranes.

| Membrane type | Target racemate | Permeance (10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹) | Enantiomeric excess in permeate (%) | Operating medium |

|---|---|---|---|---|

| Electrospun 1,1′-Bi-2-naphthol tetraphenylethylene nanosheet mat [4] | (±)-Limonene | 2.1 [4] | 35 [4] | Vapor phase |

| Free-standing enzyme-immobilized covalent organic framework film [26] | (±)-Phenylalanine | 1.8 [26] | 42 [26] | Aqueous |

| Composite covalent organic framework on polyimide support (BINOL–triformylphloroglucinol) [27] | Ibuprofen | 0.9 [27] | 51 [27] | Methanol |

Table 4. Representative axially chiral covalent organic framework membranes for enantiomer separations.

Key engineering points

- Layer exfoliation down to two nanometers shortens diffusion paths, boosting flux by one order of magnitude over bulk powders while preserving chiral cavities [4].

- Covalent tethering of biomolecules within the 1,1′-Bi-2-naphthol pores introduces secondary recognition motifs, upgrading enantioselectivity without compromising membrane integrity [26].

- Post-synthetic imine-to-amide conversion stabilizes films under aggressive organic solvents, widening the scope to pharmaceutical racemates [23].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

54OT5RRV4C

25AB254328

GHS Hazard Statements

H301 (91.84%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

18531-99-2

602-09-5

Wikipedia

General Manufacturing Information

Dates

Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021